Chloroethoxymethylsilane
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Overview
Description
Chloroethoxymethylsilane is an organosilicon compound with the molecular formula C₃H₉ClOSi . It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound is characterized by the presence of a silicon atom bonded to a chloroethoxy group and a methyl group, making it a valuable intermediate in the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethoxymethylsilane can be synthesized through several methods. One common approach involves the reaction of chloromethylsilane with ethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where chloromethylsilane and ethanol are continuously fed into the system. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloroethoxymethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form organosilicon amines.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound at room temperature to form organosilicon amines.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products Formed:
Organosilicon Amines: Formed through substitution reactions with amines.
Silanols: Result from hydrolysis reactions.
Scientific Research Applications
Chloroethoxymethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloroethoxymethylsilane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it an effective coupling agent. This property is exploited in various applications, including surface modification and the synthesis of hybrid materials .
Comparison with Similar Compounds
- Chloromethylsilane
- Ethoxymethylsilane
- Dimethylethoxysilane
Comparison: Chloroethoxymethylsilane is unique due to the presence of both chloro and ethoxy groups attached to the silicon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, chloromethylsilane primarily undergoes substitution reactions, while ethoxymethylsilane is more prone to hydrolysis .
Properties
Molecular Formula |
C3H6ClOSi |
---|---|
Molecular Weight |
121.62 g/mol |
InChI |
InChI=1S/C3H6ClOSi/c4-1-2-5-3-6/h1-3H2 |
InChI Key |
UKWBZRLBBJESRH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC[Si] |
Origin of Product |
United States |
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